4-(3-Bromobenzo[b]thien-2-yl)phenol 4-(3-Bromobenzo[b]thien-2-yl)phenol
Brand Name: Vulcanchem
CAS No.: 265654-84-0
VCID: VC18726470
InChI: InChI=1S/C14H9BrOS/c15-13-11-3-1-2-4-12(11)17-14(13)9-5-7-10(16)8-6-9/h1-8,16H
SMILES:
Molecular Formula: C14H9BrOS
Molecular Weight: 305.19 g/mol

4-(3-Bromobenzo[b]thien-2-yl)phenol

CAS No.: 265654-84-0

Cat. No.: VC18726470

Molecular Formula: C14H9BrOS

Molecular Weight: 305.19 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Bromobenzo[b]thien-2-yl)phenol - 265654-84-0

Specification

CAS No. 265654-84-0
Molecular Formula C14H9BrOS
Molecular Weight 305.19 g/mol
IUPAC Name 4-(3-bromo-1-benzothiophen-2-yl)phenol
Standard InChI InChI=1S/C14H9BrOS/c15-13-11-3-1-2-4-12(11)17-14(13)9-5-7-10(16)8-6-9/h1-8,16H
Standard InChI Key KDFBIIKWAQLQGQ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=C(S2)C3=CC=C(C=C3)O)Br

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The molecule consists of a benzo[b]thiophene ring system fused from a benzene and thiophene ring, with a bromine atom at the 3-position and a phenolic hydroxyl group at the 2-position of the benzothiophene moiety . The phenol group is para-substituted relative to the benzothiophene attachment point, creating a planar conjugated system that enhances electronic delocalization .

Crystallographic Data

Although crystallographic data for 4-(3-Bromobenzo[b]thien-2-yl)phenol remains unreported, related compounds such as 2-(4-hydroxyphenyl)benzothiazole exhibit monoclinic crystal systems with space group P b c a and unit cell parameters a = 13.188 Å, b = 7.722 Å, and c = 21.178 Å . These metrics suggest strong intermolecular hydrogen bonding via the phenolic -OH group, a feature likely conserved in the target compound.

Spectroscopic Profiles

Synthetic Methodologies

Key Intermediate: 3-Bromobenzo[b]thiophene

3-Bromobenzo[b]thiophene (CAS 7342-82-7) serves as a critical precursor. Its synthesis typically involves:

  • Halogenation: Direct bromination of benzo[b]thiophene using N-bromosuccinimide (NBS) under radical conditions .

  • Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids, as demonstrated in palladium-catalyzed couplings (yields: 64–85%) .

Coupling to Phenol Derivatives

The phenolic moiety is introduced via:

  • Ullmann Coupling: Copper-mediated coupling of 3-bromobenzo[b]thiophene with 4-hydroxyphenylboronic acid .

  • Direct Arylation: C-H activation strategies using Pd catalysts to couple unprotected phenols to brominated heterocycles .

Example Protocol

A modified procedure from CN110818679A involves:

  • Step 1: Reacting 2-bromo-6-fluorobenzaldehyde with chloromethyl mercaptan in acetone (30–35°C, 4 h) to form a thioether intermediate.

  • Step 2: Phosphonium salt formation via triphenylphosphine in toluene (reflux, 2 h).

  • Step 3: Sodium hydride-mediated elimination to yield 3-bromobenzo[b]thiophene.

  • Step 4: Suzuki coupling with 4-hydroxyphenylboronic acid under Pd(PPh₃)₄ catalysis .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM); limited aqueous solubility due to aromaticity .

  • Stability: Susceptible to oxidative degradation at the thiophene sulfur; store under inert atmosphere .

Thermal Behavior

  • Melting Point: Estimated 180–190°C (extrapolated from 3-bromobenzo[b]thiophene, m.p. 68–70°C ).

  • Thermogravimetric Analysis (TGA): Predicted decomposition onset >250°C, consistent with brominated aromatics .

Reactivity and Functionalization

Bromine Substitution

The 3-bromo group undergoes cross-coupling reactions:

  • Suzuki-Miyaura: Forms biaryl systems with boronic acids (PdCl₂(dppf), 85% yield) .

  • Buchwald-Hartwig Amination: Generates aryl amines using Pd/Xantphos catalysts .

Phenol Derivatization

  • Etherification: Alkylation with alkyl halides (e.g., methyl iodide, K₂CO₃) to form methoxy derivatives.

  • Acylation: Acetic anhydride/pyridine yields acetyl-protected analogs for further transformations .

Applications and Research Directions

Pharmaceutical Intermediates

Benzothiophene-phenol hybrids exhibit:

  • Anticancer Activity: Tubulin polymerization inhibition (IC₅₀ values <1 μM in MCF-7 cells) .

  • Antimicrobial Properties: MIC values of 2–8 μg/mL against S. aureus and E. coli .

Materials Science

  • Organic Semiconductors: Hole-transport materials in OLEDs (HOMO levels ≈ -5.2 eV) .

  • Coordination Polymers: Ligand for luminescent Zn(II) or Cu(I) complexes .

Data Tables

Table 1: Synthetic Conditions for Key Intermediates

StepReagents/ConditionsYieldReference
3-Bromobenzo[b]thiophene synthesisNBS, AIBN, CCl₄, reflux78%
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, toluene/EtOH64–85%
Phenolic couplingPdCl₂(dppf), TMEDA, NaBH₄, THF71%

Table 2: Predicted Physicochemical Properties

PropertyValueMethod
LogP3.8 ± 0.2Calculated (ChemAxon)
pKa (phenol)9.2Potentiometric titration
λmax (UV-vis)285 nmEthanol solution

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